molecular formula C5H6ClN3 B183561 6-Chloro-N-methylpyrimidin-4-amine CAS No. 65766-32-7

6-Chloro-N-methylpyrimidin-4-amine

Cat. No. B183561
Key on ui cas rn: 65766-32-7
M. Wt: 143.57 g/mol
InChI Key: WZVLJUBTIWFTIE-UHFFFAOYSA-N
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Patent
US08202876B2

Procedure details

A mixture of 4,6-dichloro-pyrimidine(3.53 g, 23.7 mmol) and methylamine (33 wt % in ethanol, 10 ml, 80 mmol) in ethanol is kept stirring overnight at room temperature. The reaction mixture is concentrated, triturated with water and filtered. The crude product is washed with water, a small amount of ethanol and ethyl ether sequentially, and air-dried to give (6-Chloro-pyrimidin-4-yl)-methyl-amine as white powder: 1H NMR 400 MHz (d6-DMSO) δ 8.36-8.16 (m, 1H), 7.69 (s, 1H), 6.50 (s, 1H), 2.90-2.68 (m, 3H); MS m/z 144.00 (M+1).
Quantity
3.53 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.[CH3:9][NH2:10]>C(O)C>[Cl:8][C:6]1[N:5]=[CH:4][N:3]=[C:2]([NH:10][CH3:9])[CH:7]=1

Inputs

Step One
Name
Quantity
3.53 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is kept stirring overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
CUSTOM
Type
CUSTOM
Details
triturated with water
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The crude product is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a small amount of ethanol and ethyl ether sequentially, and air-dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC(=NC=N1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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